2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Description
Chemical Identity and Structural Characterization
Nomenclature and Registry Information
2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline is a synthetic organic compound with the International Union of Pure and Applied Chemistry (IUPAC) name 2-chloro-3-[(4-methoxyphenyl)sulfanyl]quinoxaline . Its Chemical Abstracts Service (CAS) registry number is 87378-88-9 , and it is classified under the molecular formula C₁₅H₁₁ClN₂OS with a molecular weight of 302.78 g/mol . The compound is also referenced in PubChem as CID 2777722 .
Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 87378-88-9 |
| Molecular Formula | C₁₅H₁₁ClN₂OS |
| Molecular Weight | 302.78 g/mol |
| PubChem CID | 2777722 |
| SMILES | COC1=CC=C(SC2=NC3=CC=CC=C3N=C2Cl)C=C1 |
Molecular Structure and Conformational Analysis
The compound features a quinoxaline core —a bicyclic aromatic structure with two nitrogen atoms at positions 1 and 4—and two substituents:
- Chlorine atom at position 2 of the quinoxaline ring.
- Sulfanyl group (-S-) bridging the 3-position of the quinoxaline ring to a 4-methoxyphenyl moiety (a benzene ring with a methoxy group at the para position).
The quinoxaline ring is planar due to π-conjugation, while the 4-methoxyphenyl group adopts a coplanar orientation relative to the sulfur atom, enabling resonance stabilization. The methoxy group acts as an electron-donating moiety , influencing the electronic properties of the aromatic system.
Crystallographic Data and Solid-State Properties
Explicit crystallographic data for this compound are not publicly available in the provided sources. However, quinoxaline derivatives generally exhibit:
- Planar molecular packing due to intermolecular π-π stacking.
- Hydrophobic interactions dominated by van der Waals forces.
- Melting point of 158–160°C , as reported for similar analogs.
Physical Properties Summary
| Property | Value |
|---|---|
| Melting Point | 158–160°C |
| Solubility | Moderate in organic solvents |
Spectroscopic Characterization
NMR Spectroscopy
While specific NMR data for this compound are unavailable, predicted shifts based on structural analogs include:
- Aromatic protons : δ 6.9–7.8 ppm (quinoxaline and 4-methoxyphenyl rings).
- Methoxy protons : δ 3.8–3.9 ppm (singlet, -OCH₃).
- Quinoxaline N-H protons : Absent due to substitution at position 2 and 3.
IR Spectroscopy
Key absorption bands would include:
- C=N stretching : ~1600 cm⁻¹ (quinoxaline ring).
- C-O-C stretching : ~1240–1250 cm⁻¹ (methoxy group).
- C-Cl stretching : ~800–600 cm⁻¹ (chlorine substituent).
UV-Visible Spectroscopy
The compound is expected to exhibit strong absorption in the UV region due to its conjugated π-system:
- λ_max : ~250–300 nm (quinoxaline core).
- Molar absorptivity (ε) : ~10,000–20,000 L·mol⁻¹·cm⁻¹ (typical for aromatic systems).
Mass Spectrometry
Electron ionization (EI) or electrospray ionization (ESI) would yield:
- Molecular ion peak : m/z 302.78 [M]⁺.
- Fragment ions : Loss of Cl (m/z 267.7 ), cleavage of the sulfanyl group (m/z 228.1 for quinoxaline + Cl).
Properties
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)sulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQZGLVLLEYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380633 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87378-88-9 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Starting Material: 2,3-dichloroquinoxaline or 2-chloro-3-haloquinoxaline.
- Nucleophile: 4-methoxybenzenethiol (4-methoxyphenylthiol).
- Reaction Conditions: Reflux in an appropriate polar aprotic solvent (e.g., DMF, DMSO) with a base (such as K2CO3 or NaH) to deprotonate the thiol and generate the thiolate anion.
- Mechanism: The thiolate attacks the electrophilic carbon at position 3 displacing the chlorine atom, resulting in the formation of the thioether linkage.
- Outcome: this compound with high purity (reported 98%) and yield.
This method is supported by the structural data and synthetic principles typical of quinoxaline chemistry, where halogen substitution by thiols is well-documented.
Stepwise Synthesis via 2-Chloro-3-methylquinoxaline Intermediate
- Step 1: Synthesis of 2-chloro-3-methylquinoxaline from o-phenylenediamine and ethyl pyruvate followed by chlorination with POCl3.
- Step 2: Conversion of the methyl group at position 3 to a leaving group or direct substitution by 4-methoxyphenylthiol under reflux conditions.
- Step 3: Purification by recrystallization or chromatography.
This approach is analogous to methods used for related quinoxaline derivatives and allows for functional group manipulation before thioether formation.
Palladium-Catalyzed Cross-Coupling Reactions
- Starting Material: 2-chloro-3-haloquinoxaline derivatives.
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4).
- Coupling Partner: 4-methoxyphenylthiol or its derivatives.
- Reaction Conditions: Sonogashira or Suzuki-type coupling under inert atmosphere.
- Advantages: High selectivity and yields, possibility to introduce various substituents.
Although more commonly applied to aryl-aryl or aryl-alkyne couplings, palladium-catalyzed methods have been adapted for thioether bond formation in quinoxaline systems.
Microwave-Assisted Synthesis
- Method: Use of microwave irradiation to accelerate the reaction between 2-chloroquinoxaline and 4-methoxyphenylthiol.
- Benefits: Shorter reaction times (minutes vs. hours), higher yields (up to 95%), and environmentally friendly conditions.
- Procedure: Mixing reactants in ethanol or other solvents, irradiating under controlled microwave power, followed by filtration and recrystallization.
- Reported Yields: 89–96% with reaction times of 10–15 minutes, compared to conventional methods requiring several hours.
This green chemistry approach improves efficiency and reduces solvent and energy consumption.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,3-dichloroquinoxaline, 4-methoxybenzenethiol, base, DMF/DMSO, reflux | Several hours (4–8 h) | 80–90 | ~98 | Classical method, widely used |
| Stepwise via 2-chloro-3-methylquinoxaline | POCl3 chlorination, substitution with thiol | Several hours | 75–85 | High | Allows intermediate modifications |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, inert atmosphere, aryl thiol | 2–6 hours | 85–95 | High | High selectivity, complex setup |
| Microwave-Assisted Synthesis | Reactants in ethanol, microwave irradiation | 10–15 minutes | 89–96 | High | Rapid, green, high yield |
Research Findings and Notes
- The nucleophilic substitution method is the most straightforward and commonly employed route for preparing this compound, with well-established protocols and reproducible yields.
- The use of microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, making it an attractive alternative for laboratory and industrial synthesis.
- Palladium-catalyzed methods, while more complex, offer versatility in introducing diverse substituents and may be preferred when further functionalization is desired.
- Purity levels of the final compound typically reach 98%, suitable for research and further manufacturing applications.
- The compound should be stored sealed in a dry environment at 2–8℃ to maintain stability.
- Safety considerations include handling under appropriate precautions due to hazard statements related to toxicity (H302+H312+H332).
Biological Activity
2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline is a derivative of quinoxaline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with the quinoxaline nucleus exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 16 | |
| Quinoxaline-1,4-dioxide | Antitubercular | 0.5 | |
| 2-Sulphonyl quinoxalines | Antifungal | 8 |
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. In particular, several derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various quinoxaline derivatives against different tumor cell lines (MCF7, NCI-H460, and SF-268). The results showed that certain derivatives exhibited IC₅₀ values comparable to doxorubicin, a standard chemotherapy drug.
Table 2: Cytotoxicity of Quinoxaline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 0.75 | |
| Quinoxaline derivative A | NCI-H460 | 0.90 | |
| Quinoxaline derivative B | SF-268 | 0.51 |
Anti-inflammatory Effects
Quinoxalines have also been reported to exhibit anti-inflammatory properties. Modifications in their structure can enhance these effects, making them promising candidates for developing new anti-inflammatory drugs.
The biological activity of quinoxalines is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and inflammation.
- Topoisomerase Inhibition : Some quinoxaline derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
- DNA Intercalation : Certain compounds demonstrate affinity for DNA, leading to intercalation that disrupts replication processes.
Scientific Research Applications
Synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
The compound can be synthesized through various methods, often involving the reaction of quinoxaline derivatives with appropriate thiol compounds. A typical synthetic route includes:
- Starting Material : 2-chloroquinoxaline
- Reagents : 4-methoxyphenyl thioacetic acid or similar thiol derivatives
- Conditions : Reflux in a suitable solvent (e.g., acetonitrile) for a specified duration.
This method yields the target compound with good purity and yield, making it accessible for further biological evaluation.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, showing promising results:
- Antifungal Efficacy : It has demonstrated effectiveness against Candida species and Aspergillus species, with notable activity against Candida krusei and Aspergillus fumigatus .
- Antibacterial Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Quinoxaline derivatives are known for their anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis and inhibit tubulin polymerization, affecting the cell cycle progression .
- Case Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects on HeLa cells and other cancer lines, with IC50 values in the micromolar range .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. The compound has been investigated for its efficacy against viral infections, particularly those caused by retroviruses .
Neurological Disorders
There is emerging evidence supporting the use of quinoxaline derivatives in treating neurological disorders. Some studies suggest that these compounds may act as selective inhibitors of certain receptors involved in neurodegenerative diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Group
The chloro substituent at position 2 undergoes nucleophilic displacement with various reagents:
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient quinoxaline ring activates the chloro group for attack by nucleophiles. Steric hindrance from the adjacent thioether group influences regioselectivity .
Palladium-Catalyzed Cross-Couplings
The chloro group participates in transition-metal-mediated reactions:
Notable Application :
These derivatives show enhanced anticancer activity compared to parent compounds, with IC₅₀ values <10 μM in HepG2 cell lines .
Thioether Oxidation
The (4-methoxyphenyl)thio group undergoes controlled oxidation:
Structural Impact :
Sulfone derivatives exhibit increased polarity (logP reduction by 1.2 units) and improved aqueous solubility .
Radical-Mediated Functionalization
AgNO₃-mediated radical reactions enable unique transformations:
Mechanistic Pathway :
Silver initiates radical formation at the thioether sulfur, followed by phosphine oxide coupling. This method tolerates electron-rich and -poor substituents .
Cyclocondensation Reactions
The quinoxaline core participates in annulation reactions:
Synthetic Utility :
These reactions enable rapid access to polycyclic systems with applications in materials science and medicinal chemistry .
Electrophilic Aromatic Substitution
Despite electron deficiency, directed C-H functionalization occurs:
Theoretical Basis :
DFT calculations show the thioether group directs electrophiles to C6 via sulfur lone pair conjugation .
This comprehensive analysis demonstrates 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline's versatility as a synthetic intermediate. Its balanced reactivity profile enables applications ranging from pharmaceutical development to advanced material synthesis, with ongoing research exploring novel reaction pathways and biocatalytic modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs of 2-chloro-3-[(4-methoxyphenyl)thio]quinoxaline include derivatives with modified substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenylthio group provides electron density to the quinoxaline core, contrasting with electron-withdrawing groups like CF₃ () or chlorophenyl (). This difference influences reactivity in cross-coupling reactions and interactions with biological targets.
- Steric Considerations : Bulky substituents (e.g., piperazinyl-sulfonyl in 7a) may hinder molecular packing, reducing crystallinity compared to planar thioether or hydrazine linkers .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Sonogashira coupling followed by iodocyclization (yields >80%) is effective for functionalizing quinoxaline derivatives . Chlorination using phosphoryl chloride (POCl₃) at 100°C for 4 hours achieves high yields (87–91%) when starting from quinoxalin-2-ones, with purification via column chromatography (cHex/EtOAc 4:1) . To optimize yields, monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents like POCl₃ (21 equiv) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π, π–π stacking) using SHELX software for refinement .
- HPLC : Employ reverse-phase chromatography (e.g., Newcrom R1 column) to assess purity and separation efficiency .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and UV-vis spectroscopy to evaluate π-conjugation effects .
Q. What role do substituents (e.g., 4-methoxyphenylthio) play in modulating reactivity?
- Methodology : Compare electronic effects via cyclic voltammetry (CV) and density functional theory (DFT). For instance, the 4-methoxyphenyl group lowers the band gap (ΔE = HOMO–LUMO) by donating electron density, enhancing photochemical activity .
Advanced Research Questions
Q. What mechanistic pathways govern the palladium-catalyzed functionalization of this quinoxaline derivative?
- Methodology : Investigate intermediates using in situ NMR or mass spectrometry. For Suzuki couplings, track oxidative addition/transmetallation steps with Pd(PPh₃)₄ catalysts. Computational studies (e.g., DFT) can model transition states and predict regioselectivity in C–N bond formation .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) using the compound’s optimized geometry (DFT-validated). Analyze hydrogen bonding (e.g., C=O⋯H–N) and π-stacking interactions with active-site residues .
Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer)?
- Methodology :
- Dose-response assays : Test across multiple cell lines (e.g., MCF-7, HEK293) to identify selectivity thresholds.
- Target profiling : Use kinase inhibition assays or microbial growth curves to correlate substituents (e.g., chloro vs. methoxy) with activity .
- Meta-analysis : Compare structural analogs (e.g., 2-phenyl-3-substituted thienoquinoxalines) to isolate key pharmacophores .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent screening : Use vapor diffusion with DCM/hexane or EtOAc/petroleum ether .
- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize weak interactions .
- Temperature gradients : Slow cooling from 100°C to RT reduces lattice defects .
Key Recommendations for Researchers
- Experimental Design : Prioritize Pd-catalyzed methods for scalability and combine XRD with DFT for structural validation .
- Data Interpretation : Address biological variability by standardizing assays (e.g., MIC for antimicrobial studies) .
- Open-Source Tools : Use SHELX for crystallography and Chemotion repositories for synthetic protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
